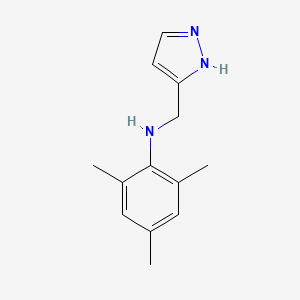![molecular formula C16H19NO2S B7575537 N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline, also known as DMSA, is a compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.4 g/mol. DMSA is a derivative of aniline, and its chemical formula is C15H17NO2S.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has a high affinity for heavy metals and can also remove them from tissues and organs.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been found to be effective in reducing the levels of heavy metals in various tissues and organs, including the liver, kidneys, and brain. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in laboratory experiments is its high specificity for heavy metals, which allows for accurate determination of trace amounts of these metals in environmental samples. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline is also relatively easy to use and can be used in various analytical techniques. However, N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has some limitations, including its inability to remove all heavy metals from tissues and organs and its potential interference with other analytical techniques.
Orientations Futures
There are several future directions for the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in scientific research. One area of research is the development of new analytical techniques that can improve the detection of heavy metals in environmental samples. Another area of research is the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in the treatment of heavy metal poisoning, which could have significant implications for public health. Additionally, there is a need for further research to understand the long-term effects of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline on human health and the environment.
Méthodes De Synthèse
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline can be synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with aniline in the presence of a base, followed by the reaction of the resulting product with methylsulfonyl chloride. Another method involves the reaction of 3,4-dimethylbenzaldehyde with aniline in the presence of a reducing agent, followed by the reaction of the resulting product with methylsulfonyl chloride.
Applications De Recherche Scientifique
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been widely used in scientific research as a reagent for the determination of trace amounts of heavy metals in environmental samples. It is a chelating agent that can bind to heavy metals such as lead, mercury, and cadmium, forming stable complexes that can be easily detected using various analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-7-8-14(9-13(12)2)11-17-15-5-4-6-16(10-15)20(3,18)19/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDIGLAAJUMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)


![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)